Research on QoI fungicide persistence and resistance faces critical inaccuracies when using common strobilurin substitutes. Dimoxystrobin’s unique methoxyacrylamide structure and extended soil DT50 of 271 days demand exact analytical standards. • Validate long-term environmental fate models with a QoI benchmark exhibiting a 271-day soil DT50. • Establish baseline EC50s and monitor cyt b mutations using a standard that ensures steric Qo-site specificity. • Ensure emulsion stability and co-formulation accuracy with a compound of defined logP (3.59) and melting point.
Dimoxystrobin is a highly specific strobilurin-class (QoI) fungicide characterized by its methoxyacrylamide pharmacophore, which structurally distinguishes it from methoxyacrylate analogs like azoxystrobin. With a water solubility of 4.3 mg/L at 20 °C and a logP of 3.59, it occupies an intermediate physicochemical space that balances cuticular retention with systemic xylem mobility [1]. In commercial and research procurement, Dimoxystrobin is primarily sourced as a high-purity analytical reference standard for environmental fate modeling, regulatory residue testing, and baseline sensitivity assays in phytopathology. Its distinct soil persistence and target-binding kinetics make it an indispensable baseline material for differentiating QoI resistance mechanisms in agricultural and ecotoxicological research [2].
Substituting Dimoxystrobin with more common strobilurins like azoxystrobin or pyraclostrobin critically compromises environmental and resistance monitoring assays. Because Dimoxystrobin exhibits a significantly longer soil biotransformation half-life (DT50) than azoxystrobin, using a generic QoI substitute in leaching or persistence models will drastically underestimate environmental residency [1]. Furthermore, in cytochrome bc1 complex inhibition assays, the specific steric interactions of Dimoxystrobin's methoxyacrylamide group with the Qo site result in unique baseline sensitivity profiles against target pathogens. A buyer must procure exact Dimoxystrobin standards to accurately quantify cross-resistance factors, validate regulatory residue compliance in complex matrices, and optimize specific agrochemical co-formulations [2].
In environmental fate modeling, Dimoxystrobin demonstrates a significantly longer soil biotransformation half-life compared to the baseline strobilurin, azoxystrobin. Quantitative read-across studies show Dimoxystrobin exhibits a mean soil DT50 of 271 days, whereas azoxystrobin degrades much faster with a DT50 of 93 days [1]. This extended persistence profile prevents generic QoI substitution in regulatory leaching and degradation models.
| Evidence Dimension | Soil Biotransformation Half-Life (DT50) |
| Target Compound Data | 271 days (range 88–1203 days) |
| Comparator Or Baseline | Azoxystrobin: 93 days (range 56–153 days) |
| Quantified Difference | 2.9-fold longer mean environmental residency |
| Conditions | Soil and activated sludge biotransformation models |
Procuring exact Dimoxystrobin standards is critical for validating long-term environmental fate models where rapidly degrading strobilurins would produce false-negative persistence data.
For phytopathological resistance tracking, Dimoxystrobin provides a specific QoI baseline that contrasts sharply with SDHI fungicides. In mycelial growth inhibition assays against Leptosphaeria maculans, Dimoxystrobin yielded a mean EC50 of 3.62 µg/mL, compared to 0.17 µg/mL for the SDHI boscalid [1]. This distinct sensitivity range is required to accurately calculate resistance factors and isolate cytochrome b mutations from other resistance mechanisms.
| Evidence Dimension | Baseline Fungal Sensitivity (Mean EC50) |
| Target Compound Data | 3.62 µg/mL |
| Comparator Or Baseline | Boscalid (SDHI): 0.17 µg/mL |
| Quantified Difference | 21-fold difference in baseline sensitivity |
| Conditions | Mycelial growth inhibition assay (Leptosphaeria maculans) |
Laboratories must use compound-specific standards to accurately calibrate resistance monitoring assays, as cross-class substitution masks target-site specific mutations.
Dimoxystrobin's intermediate lipophilicity is a key differentiator in analytical chromatography and formulation design workflows. With a logP of 3.59 and an aqueous solubility of 4.3 mg/L, it is significantly more hydrophobic than azoxystrobin (logP ~2.5, solubility ~6.0 mg/L) [1]. This specific partitioning behavior dictates its retention time in HPLC-MS/MS workflows and its phase distribution in emulsion formulations.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) and Aqueous Solubility |
| Target Compound Data | logP = 3.59; Solubility = 4.3 mg/L |
| Comparator Or Baseline | Azoxystrobin: logP ≈ 2.5; Solubility ≈ 6.0 mg/L |
| Quantified Difference | Higher lipophilicity (ΔlogP > 1.0) and lower aqueous solubility |
| Conditions | Standard physicochemical profiling at 20 °C |
Analytical and formulation chemists require this exact compound to optimize solvent systems and calibrate chromatographic retention times for complex matrix extractions.
Used as a high-persistence QoI benchmark in soil biotransformation and activated sludge degradation models, leveraging its 271-day DT50 to validate long-term environmental fate [1].
Procured for in vitro microtiter plate and mycelial growth assays to establish baseline sensitivities (EC50) and monitor cytochrome b (cyt b) mutations in fungal populations [2].
Utilized in solubility and co-formulation studies where its specific logP (3.59) and melting point dictate emulsion stability and phase behavior in complex solvent systems [3].
Irritant;Health Hazard;Environmental Hazard